
5,10,15-Triphenylporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15-Triphenylporphyrin: is a synthetic porphyrin compound, which is a type of macrocyclic molecule. Porphyrins are known for their role in biological systems, such as heme in hemoglobin. This compound is widely used in scientific research due to its unique photophysical and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15-Triphenylporphyrin typically involves the condensation of benzaldehyde and pyrrole in the presence of an acid catalyst. One common method is the Adler-Longo synthesis, which involves refluxing benzaldehyde and pyrrole in propionic acid . The reaction is usually carried out under anaerobic conditions to prevent oxidation.
Industrial Production Methods: While industrial production methods are less commonly documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: 5,10,15-Triphenylporphyrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can yield metalloporphyrins when metal ions are introduced.
Substitution: Substitution reactions, such as the Heck reaction, can introduce various functional groups at the meso positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Palladium catalysts are often employed in Heck reactions.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Functionalized porphyrins with various substituents.
Applications De Recherche Scientifique
5,10,15-Triphenylporphyrin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including Diels-Alder reactions.
Biology: Studied for its potential in photodynamic therapy for cancer treatment.
Medicine: Investigated for its role in drug delivery systems and as a photosensitizer.
Industry: Applied in the development of high-performance batteries and sensors.
Mécanisme D'action
The mechanism of action of 5,10,15-Triphenylporphyrin involves its ability to absorb light and transfer energy. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cell death. The compound interacts with molecular targets such as DNA and cellular membranes, disrupting their function and inducing apoptosis .
Comparaison Avec Des Composés Similaires
5,10,15,20-Tetraphenylporphyrin: Similar structure but with an additional phenyl group.
5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin: Contains a carboxyl group, enhancing its solubility and reactivity.
Uniqueness: 5,10,15-Triphenylporphyrin is unique due to its specific photophysical properties, making it highly effective in applications like photodynamic therapy and catalysis. Its ability to form stable complexes with metals also distinguishes it from other porphyrins .
Propriétés
Formule moléculaire |
C38H26N4 |
|---|---|
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
5,10,15-triphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C38H26N4/c1-4-10-25(11-5-1)36-30-18-16-28(39-30)24-29-17-19-31(40-29)37(26-12-6-2-7-13-26)33-21-23-35(42-33)38(27-14-8-3-9-15-27)34-22-20-32(36)41-34/h1-24,39,42H |
Clé InChI |
ONZNTVWSXSVUHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


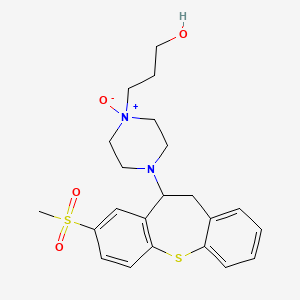
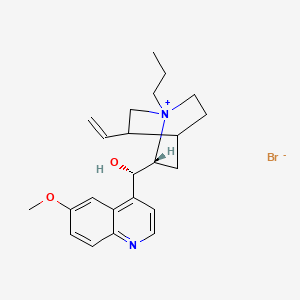
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
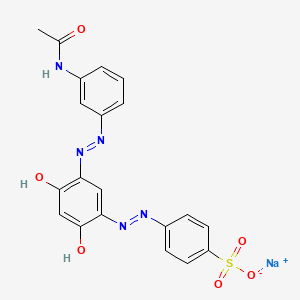
![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
(2-propanolato)-](/img/structure/B13783717.png)

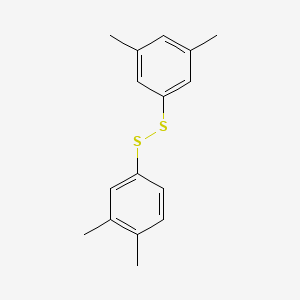

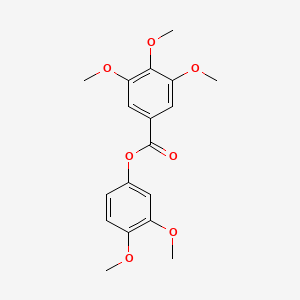
![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)
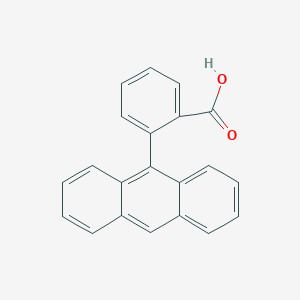
![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)
